molecular formula C7H7BBrFO2S B14025049 (4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid

(4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid

Cat. No.: B14025049
M. Wt: 264.91 g/mol
InChI Key: DFPHIQVBHXHVLW-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and a methylthio group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromo-2-fluoro-3-(methylthio)phenyl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with different aryl halides can yield a variety of biaryl compounds .

Scientific Research Applications

(4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to enzyme inhibition or modulation of protein function. The presence of bromine, fluorine, and methylthio substituents can further influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid is unique due to the combination of bromine, fluorine, and methylthio substituents on the phenyl ring. This unique combination imparts distinct chemical properties, making it valuable in specific chemical reactions and applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C7H7BBrFO2S

Molecular Weight

264.91 g/mol

IUPAC Name

(4-bromo-2-fluoro-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H7BBrFO2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3

InChI Key

DFPHIQVBHXHVLW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)SC)F)(O)O

Origin of Product

United States

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